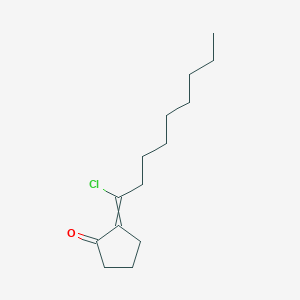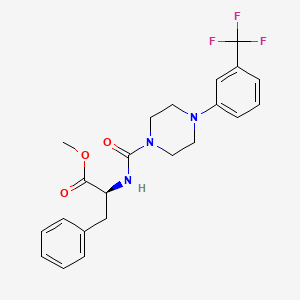
C22H24F3N3O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C22H24F3N3O3 NEO2734 . It is a novel, orally active, selective inhibitor of p300/CBP and BET bromodomains. This compound has shown significant potential in scientific research, particularly in the fields of cancer treatment and epigenetics .
Preparation Methods
Industrial Production Methods: Industrial production of NEO2734 would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as reaction monitoring, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: NEO2734 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
NEO2734 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of p300/CBP and BET bromodomains.
Biology: Investigated for its role in regulating gene expression and chromatin remodeling.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly prostate cancer.
Mechanism of Action
NEO2734 exerts its effects by selectively inhibiting the p300/CBP and BET bromodomains. These proteins play crucial roles in regulating gene expression by modifying chromatin structure. By inhibiting these targets, NEO2734 can alter the expression of genes involved in cancer progression and other diseases.
Molecular Targets and Pathways:
p300/CBP: These are histone acetyltransferases that acetylate histones, leading to chromatin relaxation and gene transcription.
BET Bromodomains: These are epigenetic readers that recognize acetylated lysines on histones, facilitating the recruitment of transcriptional machinery.
Comparison with Similar Compounds
ABBV-744: A selective BET bromodomain inhibitor.
dBET6: A selective and cell-permeable degrader of BET based on PROTAC technology.
Uniqueness of NEO2734: NEO2734 is unique due to its dual inhibition of both p300/CBP and BET bromodomains, making it a potent and versatile tool for studying epigenetic regulation and developing new therapeutic strategies .
Properties
Molecular Formula |
C22H24F3N3O3 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
methyl (2S)-3-phenyl-2-[[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]amino]propanoate |
InChI |
InChI=1S/C22H24F3N3O3/c1-31-20(29)19(14-16-6-3-2-4-7-16)26-21(30)28-12-10-27(11-13-28)18-9-5-8-17(15-18)22(23,24)25/h2-9,15,19H,10-14H2,1H3,(H,26,30)/t19-/m0/s1 |
InChI Key |
KMTHTDBHFABFEG-IBGZPJMESA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([1,1'-Biphenyl]-3-yl)-5,6-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12627586.png)
![N,N-dibenzyl-3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromen-2-yl)prop-2-yn-1-amine](/img/structure/B12627593.png)
![2-[4-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12627599.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one](/img/structure/B12627606.png)
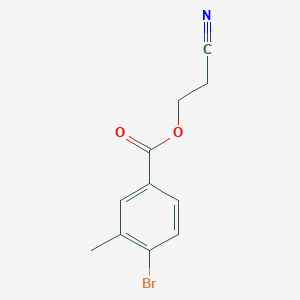
![8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12627615.png)
![3-(1,3-Benzodioxol-5-yl)-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12627617.png)
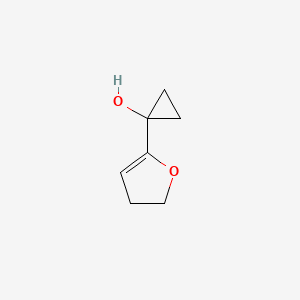
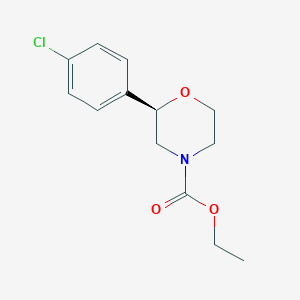
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12627630.png)
![4-[(Propan-2-yl)amino]pent-3-en-2-one](/img/structure/B12627635.png)


